REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:11])([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][C:4](O)=[O:5].C(Cl)(=O)C>>[CH3:1][C:2]1([CH3:11])[CH2:7][C:8](=[O:10])[O:9][C:4](=[O:5])[CH2:3]1
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Name
|
|
Quantity
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18.7 g
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Type
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reactant
|
Smiles
|
CC(CC(=O)O)(CC(=O)O)C
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in diethyl ether
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Type
|
CONCENTRATION
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Details
|
The ether solution was concentrated on a steam bath
|
Type
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FILTRATION
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Details
|
The precipitate was filtered
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Name
|
|
Type
|
product
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Smiles
|
CC1(CC(=O)OC(C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |